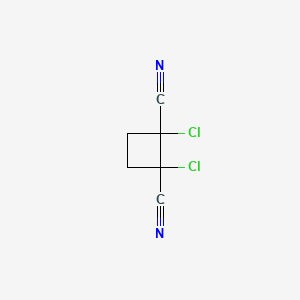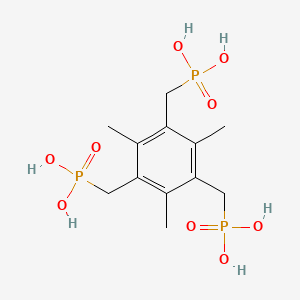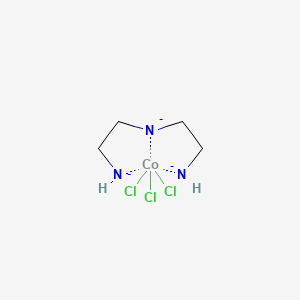
1,2-Dichlorocyclobutane-1,2-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dichlorocyclobutane-1,2-dicarbonitrile is a heterocyclic organic compound with the molecular formula C₆H₄Cl₂N₂ and a molecular weight of 175.015 g/mol . It is characterized by the presence of two chlorine atoms and two nitrile groups attached to a cyclobutane ring. This compound is used primarily in research and experimental applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Dichlorocyclobutane-1,2-dicarbonitrile can be synthesized through various synthetic routes. One common method involves the chlorination of cyclobutane-1,2-dicarbonitrile under controlled conditions. The reaction typically requires the use of chlorine gas and a suitable solvent, such as carbon tetrachloride, at elevated temperatures .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Dichlorocyclobutane-1,2-dicarbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The nitrile groups can be reduced to amines under suitable conditions.
Oxidation Reactions: The compound can undergo oxidation to form different products depending on the reagents used.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used for nucleophilic substitution reactions.
Reduction: Hydrogen gas in the presence of a catalyst like palladium on carbon can be used for the reduction of nitrile groups.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cyclobutane derivatives, while reduction reactions can produce amines .
Applications De Recherche Scientifique
1,2-Dichlorocyclobutane-1,2-dicarbonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of nitrile-containing compounds with biological systems.
Medicine: Research into potential pharmaceutical applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1,2-dichlorocyclobutane-1,2-dicarbonitrile involves its interaction with molecular targets through its functional groups. The nitrile groups can participate in hydrogen bonding and other interactions with biological molecules, while the chlorine atoms can undergo substitution reactions. These interactions can affect various molecular pathways and processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Dichlorocyclobutane: Lacks the nitrile groups present in 1,2-dichlorocyclobutane-1,2-dicarbonitrile.
Cyclobutane-1,2-dicarbonitrile: Lacks the chlorine atoms present in this compound.
1,2-Dicyanocyclobutane: Similar structure but without the chlorine atoms.
Uniqueness
This compound is unique due to the presence of both chlorine and nitrile functional groups on the cyclobutane ring. This combination of functional groups allows for a wide range of chemical reactions and interactions, making it a versatile compound for research and industrial applications .
Propriétés
Numéro CAS |
3496-67-1 |
|---|---|
Formule moléculaire |
C6H4Cl2N2 |
Poids moléculaire |
175.01 g/mol |
Nom IUPAC |
1,2-dichlorocyclobutane-1,2-dicarbonitrile |
InChI |
InChI=1S/C6H4Cl2N2/c7-5(3-9)1-2-6(5,8)4-10/h1-2H2 |
Clé InChI |
MKEHNGFZTJTLBC-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1(C#N)Cl)(C#N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Hydroxy-2-oxoacetate;2-[[5-(1-hydroxy-3-phenylpropyl)-4,7-dimethoxy-1-benzofuran-6-yl]oxy]ethyl-dimethylazanium](/img/structure/B13733123.png)


![D(+)-Karnitinaethylesterbromid [German]](/img/structure/B13733142.png)






![Benzenamine, 4-[(2-amino-3-chlorophenyl)methyl]-2-chloro-](/img/structure/B13733182.png)

![3-[4-[(E)-2-[6-(dioctylamino)naphthalen-2-yl]ethenyl]pyridin-1-ium-1-yl]propyl-trimethylazanium;dibromide](/img/structure/B13733189.png)
